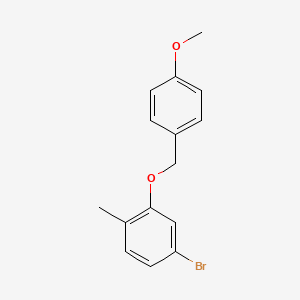
4-Bromo-2-(4-methoxybenzyloxy)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is an organic compound with the molecular formula C15H15BrO2. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-methyl-2-nitrobenzene and 4-methoxybenzyl alcohol.
Reduction: The nitro group in 4-bromo-1-methyl-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Protection: The amino group is then protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Substitution: The protected amine is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Deprotection: Finally, the protecting group is removed to yield 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom and form a hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with carbonyl groups replacing the methoxy group.
Reduction: Hydrogenated products with the bromine atom replaced by a hydrogen atom.
Applications De Recherche Scientifique
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
- 4-Bromo-2-methoxybenzyl alcohol
- 4-Methoxybenzyl bromide
Uniqueness
4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis.
Propriétés
Formule moléculaire |
C15H15BrO2 |
|---|---|
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
4-bromo-2-[(4-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15BrO2/c1-11-3-6-13(16)9-15(11)18-10-12-4-7-14(17-2)8-5-12/h3-9H,10H2,1-2H3 |
Clé InChI |
GATNPLWIAJSBPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















